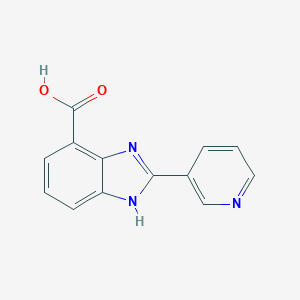

1H-ベンゾイミダゾール-4-カルボン酸, 2-(3-ピリジニル)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

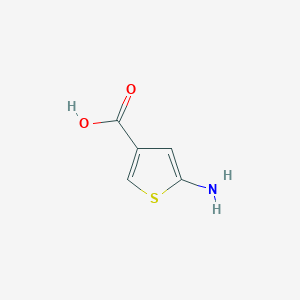

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a compound that falls under the category of benzimidazoles. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating conditions . Another approach involves the condensation of o-phenylenediamine with aldehyde in the presence of iodobenzene diacetate (IBD), HCl/H2O2, CAN/H2O2, polyethelence glycol (PEG-100), (NH4)H2PW12O40, Cp2ZrCl2 .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The structure of benzimidazole derivatives can be determined by NMR, IR and HRMS techniques .Chemical Reactions Analysis

Benzimidazoles can be synthesized from indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids through a novel HBTU-promoted methodology . This method offers broad functional group tolerance, a biorenewable methine source, excellent reaction yields, a short reaction time, and water as an environmentally benign solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can be determined using various techniques. For instance, the molecular weight of 1H-Benzimidazole-2-carboxylic acid is 162.15 .作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting potential targets within cancer cells.

Mode of Action

Benzimidazole derivatives have been reported to exhibit g2/m phase arrest , indicating that they may interact with targets involved in cell cycle regulation.

Biochemical Pathways

Given the reported antiproliferative activity of benzimidazole derivatives , it is likely that they affect pathways involved in cell proliferation and growth.

Result of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting that they may induce cell cycle arrest and inhibit cell growth.

実験室実験の利点と制限

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for various biochemical and physiological assays. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.

将来の方向性

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has several potential future directions for research. One of the main directions is to investigate its potential therapeutic applications in various diseases such as cancer, viral infections, and neurological disorders. Furthermore, its mechanism of action needs to be thoroughly investigated to understand its biological effects at the molecular level. Additionally, its pharmacokinetic and pharmacodynamic properties need to be studied to determine its optimal dosage and administration route. Finally, its potential toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.

Conclusion:

In conclusion, 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a heterocyclic organic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to ensure its safety for clinical use.

合成法

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a suitable solvent and catalyst. This reaction leads to the formation of 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- with high yield and purity.

科学的研究の応用

医薬品としての用途

ベンゾイミダゾールとその誘導体は、治療薬として重要な役割を果たしています . それらは、さまざまな酵素の強力な阻害剤であることが判明しており、抗糖尿病剤、抗がん剤、抗菌剤、抗寄生虫剤、鎮痛剤、抗ウイルス剤、抗ヒスタミン剤、および神経学的、内分泌学的、眼科学的薬剤など、幅広い治療用途があります .

ベンゾイミダゾールの合成

ベンゾイミダゾールは、創薬プロセスにおいて特権的かつ日常的に使用される薬理フォアです . HBTU 促進型の新規手法により、カルボン酸をベンゾイミダゾールに効率的にワンポット変換することが報告されています .

腐食防止剤

ベンゾイミダゾールとその誘導体は、文献では、鋼、純金属、および合金の腐食防止剤として記載されています . それらは、1 M HCl、1 M HNO3、1.5 M H2SO4 などの非常に攻撃的な腐食性酸性媒体、塩基性媒体、0.1 M NaOH または塩溶液に対する優れた腐食防止剤です .

抗酸化活性

N-(4-ハロフェニル)ピロリジン-2-オン部分を有する官能化ベンゾイミダゾール誘導体は合成されており、顕著な抗酸化活性を示しています .

抗菌剤

ベンゾイミダゾール誘導体は、メチシリン耐性およびバンコマイシン耐性 S. aureus などのいくつかの耐性生物に対する強力な抗菌剤として報告されています。

グリーンケミストリー

活性な薬理学的化合物を得るためのベンゾイミダゾールおよび誘導体の有機合成は、有機化学における重要な研究分野です . 環境にやさしくない有機化合物の使用や高エネルギー合成方法の適用、廃棄物の発生、従来の毒性プロセスの適用は、製薬業界にとって、そしてこれらの重要な薬剤の合成にとって問題となっています

Safety and Hazards

特性

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORAKCUOJBWTKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467631 |

Source

|

| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-89-2 |

Source

|

| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)